molecular formula C7H12N2 B1595601 4-Ethyl-3,5-dimethyl-1H-pyrazole CAS No. 7554-67-8

4-Ethyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B1595601
CAS No.: 7554-67-8
M. Wt: 124.18 g/mol
InChI Key: MGSZBMLUKBKFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazole carboxylic acids and derivatives . These are heterocyclic compounds containing a pyrazole ring .


Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecular weight of this compound is 124.19 .


Chemical Reactions Analysis

Pyrazoles, including this compound, exhibit tautomerism, which may influence their reactivity . This phenomenon can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

Scientific Research Applications

Tautomerism and Structural Analysis

  • Annular Tautomerism of NH-Pyrazoles : The study of the structures of four NH-pyrazoles, including compounds similar to 4-Ethyl-3,5-dimethyl-1H-pyrazole, reveals insights into their tautomerism. These compounds crystallize forming sheets stabilized by complex patterns of hydrogen bonds, indicating the significance of tautomerism in solution and solid states (Cornago et al., 2009).

Synthesis and Reactivity

  • Reaction with Hydrazines : A study demonstrates the reaction of a compound structurally related to this compound with substituted hydrazines, yielding mixtures of regioisomeric pyrazoles. This indicates potential applications in synthesizing diverse pyrazole-based compounds (Mikhed’kina et al., 2009).

  • Synthesis of Pyrazole Derivatives : A study focusing on the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands highlights the process of creating new water-soluble pyrazolate rhodium(I) complexes, suggesting potential applications in organometallic chemistry (Esquius et al., 2000).

Biological and Chemical Properties

  • Antimicrobial and Anticancer Agents : Research into pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives suggests potential as antimicrobial and anticancer agents. This implies the biological importance of compounds structurally similar to this compound (Hafez et al., 2016).

  • Corrosion Inhibition : A DFT study of bipyrazole derivatives, including compounds analogous to this compound, indicates their potential activity as corrosion inhibitors. The study analyzes the inhibition efficiencies and reactive sites of these compounds, relevant in material science and engineering (Wang et al., 2006).

Safety and Hazards

When handling 4-Ethyl-3,5-dimethyl-1H-pyrazole, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It is also advised to wear personal protective equipment/face protection .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening .

Properties

IUPAC Name

4-ethyl-3,5-dimethyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-4-7-5(2)8-9-6(7)3/h4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSZBMLUKBKFIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341410
Record name 4-Ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7554-67-8
Record name 4-Ethyl-3,5-dimethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, to a mixture of 3-ethyl-2,4-pentanedione 5 g and ethanol 50 ml was added hydrazine one hydrate 2.9 g and the resulting mixture was stirred for five hours. The ethanol was distilled off and the resulting residue was subjected to a silica gel column chromatography to give 3,5-dimethyl-4-ethyl-1H-pyrazole 6.0 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
4-Ethyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 3
4-Ethyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 4
4-Ethyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 5
4-Ethyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 6
4-Ethyl-3,5-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.